molecular formula C10H9BrClNO2 B13665464 6-Bromo-8-chloro-2-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one

6-Bromo-8-chloro-2-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one

Cat. No.: B13665464
M. Wt: 290.54 g/mol
InChI Key: DJKOALZKFGAYHT-UHFFFAOYSA-N
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Description

6-Bromo-8-chloro-2-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one is a heterocyclic compound that features both bromine and chlorine substituents on a benzo-oxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-8-chloro-2-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-ethylphenol with bromine and chlorine reagents to introduce the halogen substituents, followed by cyclization with an appropriate amine and carbonyl source to form the oxazine ring.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimization for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-8-chloro-2-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles.

    Oxidation and Reduction: The oxazine ring can be oxidized or reduced under specific conditions.

    Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, substitution reactions might yield derivatives with different functional groups replacing the halogens, while oxidation or reduction could modify the oxazine ring structure.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used in studies to understand the interaction of halogenated compounds with biological systems.

Mechanism of Action

The mechanism of action of 6-Bromo-8-chloro-2-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance binding affinity and specificity through halogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-8-chloro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one
  • 6-Bromo-8-chloro-2-ethyl-2H-benzo[b][1,4]thiazin-3(4H)-one

Uniqueness

6-Bromo-8-chloro-2-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms. This combination can influence its reactivity and interactions, making it distinct from other similar compounds.

Properties

Molecular Formula

C10H9BrClNO2

Molecular Weight

290.54 g/mol

IUPAC Name

6-bromo-8-chloro-2-ethyl-4H-1,4-benzoxazin-3-one

InChI

InChI=1S/C10H9BrClNO2/c1-2-8-10(14)13-7-4-5(11)3-6(12)9(7)15-8/h3-4,8H,2H2,1H3,(H,13,14)

InChI Key

DJKOALZKFGAYHT-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=O)NC2=C(O1)C(=CC(=C2)Br)Cl

Origin of Product

United States

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